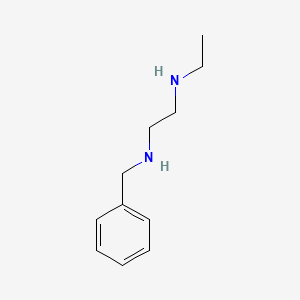

N1-Benzyl-N2-ethylethane-1,2-diamine

Description

Contextual Significance of Substituted Ethane-1,2-diamines in Contemporary Chemical Science

Ethane-1,2-diamine, commonly known as ethylenediamine (B42938), and its substituted derivatives are a cornerstone in modern chemical science, valued for their multifaceted utility. These compounds are characterized by a flexible two-carbon backbone with two nitrogen atoms, which can be substituted with a wide variety of functional groups. This structural motif imparts a range of chemical properties that make them indispensable in numerous applications.

Substituted ethane-1,2-diamines are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules and heterocyclic systems. Their bifunctional nature, possessing two amine groups, allows them to readily form derivatives with aldehydes, ketones, and carboxylic acids.

In the realm of coordination chemistry, these molecules are celebrated as excellent bidentate chelating ligands. The two nitrogen atoms can donate their lone pairs of electrons to a metal ion, forming stable ring structures. This chelating ability is crucial in the development of catalysts and metal complexes with specific electronic and steric properties. Chiral versions of these diamines are particularly important as ligands in asymmetric catalysis.

Furthermore, the dual amine functionality is a key feature that enables their use as monomers in polymer science for the synthesis of polyamides and other polymers. The properties of the resulting polymers can be finely tuned by the nature of the substituents on the nitrogen atoms. Vicinal diamines are also prevalent structural units in molecules of medicinal and biological interest. nih.gov The rich and varied applications for 1,2-diamines underscore the importance of synthesizing and characterizing new derivatives. nih.gov

The Unique Positioning and Academic Relevance of N1-Benzyl-N2-ethylethane-1,2-diamine

This compound is an asymmetrically substituted derivative of the ethylenediamine core. It features a benzyl (B1604629) group (-CH2C6H5) on one nitrogen atom and an ethyl group (-CH2CH3) on the other. This specific substitution pattern distinguishes it from symmetrically substituted diamines and from the parent N-benzylethylenediamine. nih.gov The presence of both a bulky, aromatic benzyl group and a smaller, aliphatic ethyl group is expected to create a unique steric and electronic environment around the nitrogen atoms.

This distinct structure positions this compound as a compound of significant academic interest for several reasons:

Asymmetric Catalysis: The asymmetry inherent in the molecule makes it a compelling candidate for a chiral ligand in metal-catalyzed reactions. The distinct substituents could influence the stereochemical outcome of reactions, potentially leading to high enantioselectivity.

Coordination Chemistry: The differential steric hindrance and electronic influence of the benzyl versus the ethyl group could lead to novel coordination geometries and reactivities when complexed with metal ions.

Synthetic Intermediate: It can serve as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials, where precise control over the substitution pattern is required.

Despite its potential, a survey of current academic literature indicates that this compound has not been the subject of extensive, focused research compared to other related diamines like N,N′-dibenzylethylenediamine or N-benzylethylenediamine itself. nih.govchemicalbook.com Its relevance, therefore, lies in this research gap and the potential for new discoveries in catalysis, coordination chemistry, and synthetic methodology that a thorough investigation might yield.

Below is a table summarizing the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 57493-51-3 |

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | 122-124 °C |

| Density | 0.922 g/mL |

| Refractive Index | 1.5090 |

Table 1: Physicochemical Properties of this compound.

Scope, Objectives, and Rationale for a Comprehensive Research Outline on this compound

Given the unique structural attributes of this compound and the relative scarcity of dedicated research, a comprehensive investigation is warranted. The primary rationale for such a study is to bridge the existing knowledge gap and to fully explore the potential of this compound in advanced chemical applications.

The scope of this research would encompass three main areas:

Synthesis and Optimization: Developing and refining high-yield synthetic routes to obtain the pure compound.

Characterization: Thoroughly characterizing the molecule using modern spectroscopic (NMR, IR, Mass Spectrometry) and, if possible, crystallographic techniques to establish its precise structural and electronic properties.

Application Screening: Investigating its utility as a ligand in a series of benchmark catalytic reactions and exploring its potential as a precursor in the synthesis of novel heterocyclic compounds.

The objectives of this research outline are:

To establish a reliable and scalable synthesis protocol for this compound.

To create a complete and verified dataset of its physical and chemical properties.

To evaluate its performance as a ligand in asymmetric catalysis and compare its efficacy to structurally related diamines.

To explore its reactivity as a bifunctional nucleophile in the construction of novel molecular architectures.

By systematically addressing these points, the scientific community can gain a full understanding of this compound, unlocking its potential for innovation in both academic and industrial chemical research.

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N-ethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAIDDTIORUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90490092 | |

| Record name | N~1~-Benzyl-N~2~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90490092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57493-51-3 | |

| Record name | N~1~-Benzyl-N~2~-ethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90490092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for N1 Benzyl N2 Ethylethane 1,2 Diamine

Established Synthetic Strategies for N1-Benzyl-N2-ethylethane-1,2-diamine

The preparation of this compound can be approached through several established synthetic routes, primarily involving the formation of a Schiff base followed by reduction, or through direct alkylation and amination reactions.

Reduction of Schiff Base Precursors as a Primary Synthetic Route

A prominent and widely applicable method for the synthesis of N-benzylated amines is through reductive amination. acs.orgmasterorganicchemistry.com This two-step process typically involves the condensation of an amine with an aldehyde to form a Schiff base (imine), which is subsequently reduced to the corresponding amine.

In the context of synthesizing this compound, the logical precursor would be N-ethylethane-1,2-diamine, which is reacted with benzaldehyde (B42025). The initial reaction forms a Schiff base intermediate. This imine can then be reduced using a variety of reducing agents. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). cnrs.fr The general reaction scheme is as follows:

Step 1: Schiff Base Formation N-ethylethane-1,2-diamine reacts with benzaldehyde in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, to form the corresponding imine. This reaction is typically carried out at room temperature.

Step 2: Reduction of the Schiff Base The crude or isolated imine is then treated with a reducing agent, such as sodium borohydride, to yield the final product, this compound.

A similar, well-documented procedure for the synthesis of the related compound, N-benzylethylenediamine, involves the reaction of ethylenediamine (B42938) with benzaldehyde followed by reduction with sodium borohydride. This supports the feasibility of applying this methodology to N-ethylethane-1,2-diamine as the starting material.

Exploration of Alkylation and Amination Reactions in Ethane-1,2-diamine Derivatization

Direct alkylation of a primary amine offers another viable route to this compound. This approach can be conceptualized in two ways:

Benzylation of N-ethylethane-1,2-diamine: This involves the reaction of N-ethylethane-1,2-diamine with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide. rsc.org A base is typically required to neutralize the hydrogen halide formed during the reaction. The challenge with this method is controlling the selectivity, as over-alkylation to form a tertiary amine or reaction at both nitrogen atoms can occur. masterorganicchemistry.com

Ethylation of N-benzylethylenediamine: Alternatively, one could start with N-benzylethylenediamine and introduce an ethyl group. This would involve reacting N-benzylethylenediamine with an ethylating agent like ethyl iodide or ethyl bromide. Similar to the benzylation route, controlling the regioselectivity and preventing over-alkylation are key challenges.

While direct alkylation is a fundamental method for forming C-N bonds, reductive amination often provides better control and higher yields for the synthesis of unsymmetrically substituted diamines.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. For the reductive amination pathway, several factors can be optimized:

| Parameter | Condition | Effect on Reaction |

| Solvent | Methanol, Ethanol | Affects the solubility of reactants and the rate of Schiff base formation. |

| Temperature | Room Temperature for Schiff base formation; 0°C to room temperature for reduction | Lower temperatures for the reduction step can improve selectivity and control exothermicity. |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | The choice of reducing agent can influence the reaction time and compatibility with other functional groups. nih.gov |

| Stoichiometry | Molar ratio of amine to aldehyde | Using a slight excess of the amine can help drive the Schiff base formation to completion. |

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound via reductive amination proceeds through a well-understood two-stage mechanism.

Stage 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amino group of N-ethylethane-1,2-diamine on the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a hemiaminal intermediate. The hemiaminal is generally unstable and undergoes dehydration to form the more stable imine (Schiff base). This dehydration step is often acid-catalyzed, and trace amounts of acid in the reaction mixture or the amine salt itself can facilitate this process.

Stage 2: Reduction of the Imine The C=N double bond of the imine is then reduced to a C-N single bond. In the case of using sodium borohydride, the mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the imine. The resulting negatively charged nitrogen is then protonated by the solvent (e.g., methanol) to yield the final secondary amine product.

Nucleophilic Attack: The lone pair of the nitrogen atom of N-ethylethane-1,2-diamine attacks the carbonyl carbon of benzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

Dehydration: The hydroxyl group of the hemiaminal is protonated, making it a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule to form an iminium ion.

Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen to give the neutral imine.

Hydride Attack: A hydride ion from the reducing agent attacks the carbon of the C=N double bond.

Protonation: The resulting anion is protonated by the solvent to give the final this compound.

Understanding these mechanistic steps is crucial for optimizing reaction conditions to favor the formation of the desired product and minimize potential side reactions.

Coordination Chemistry and Ligand Properties of N1 Benzyl N2 Ethylethane 1,2 Diamine

Fundamental Principles of Ligand Design for Ethane-1,2-diamine Derivatives

Ethane-1,2-diamine (en) is a foundational bidentate chelating ligand in coordination chemistry, binding to metal ions through the lone pair of electrons on its two nitrogen atoms. atamanchemicals.com This bidentate nature, or denticity, allows it to form a stable five-membered ring with a central metal ion, a structure known as a chelate ring. libretexts.org The formation of such rings leads to significantly more thermodynamically stable metal complexes compared to those formed with analogous monodentate ligands, an observation termed the "chelate effect". libretexts.orgaskfilo.com Five-membered chelate rings, in particular, are highly favored as they exhibit minimal ring strain. libretexts.org

N1-Benzyl-N2-ethylethane-1,2-diamine functions as a classic bidentate, or κ²-donating, ligand, utilizing its two nitrogen atoms to coordinate with a metal center. libretexts.org Upon coordination, it forms a thermodynamically stable five-membered chelate ring. The substituents on the nitrogen atoms—a benzyl (B1604629) group on N1 and an ethyl group on N2—are of significant size and introduce considerable steric bulk.

This substitution pattern has a direct impact on the chelate ring's conformation. To minimize steric strain, the flexible five-membered ring will adopt a puckered (gauche) conformation rather than an eclipsed one. In this conformation, the bulky benzyl and ethyl groups are expected to orient themselves in pseudoequatorial positions relative to the plane of the chelate ring. rsc.org This arrangement creates a specific and rigid steric profile around the metal ion, which can influence the coordination number of the metal, the geometry of the resulting complex, and the ability of other molecules to approach the metal center.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related N-substituted ethylenediamines typically involves the direct reaction of the ligand with a transition metal salt in a suitable solvent. ajol.infoajpojournals.org For instance, mononuclear complexes are generally prepared by mixing the diamine ligand with metal halides, such as NiCl₂ or CoCl₂, in an appropriate molar ratio. biointerfaceresearch.com

Substituted ethylenediamine (B42938) ligands can also facilitate the formation of bridged, multinuclear complexes. Research on the closely related ligand N-benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine has shown that it can form a dinuclear Nickel(II) complex. researchgate.net In this structure, two Ni(II) centers are bridged by a chlorine atom, with each nickel atom also coordinated to a single tetradentate ligand. researchgate.net It is plausible that this compound could form similar dinuclear structures, particularly with bridging ligands like halides or hydroxides. Cobalt(II) is also known to form both mononuclear and binuclear complexes with ethylenediamine, often exhibiting octahedral geometries. biointerfaceresearch.com The formation of either mononuclear or dinuclear species can be controlled by adjusting reaction stoichiometry, the choice of solvent, and the specific metal precursor used. biointerfaceresearch.comresearchgate.net

While specific crystallographic data for complexes of this compound are not widely reported, analysis of closely related structures provides significant insight into the expected structural features. For example, the crystal structure of a mercury(II) complex with N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diamine, [HgCl₂(C₁₂H₂₀N₂)], reveals a distorted tetrahedral coordination sphere around the Hg(II) atom. nih.gov In this complex, the five-membered chelate ring adopts an envelope conformation. nih.gov

Similarly, the crystallographic analysis of a dinuclear Nickel(II) complex with N-benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine shows two identical five-coordinate Ni(II) atoms in a square pyramidal geometry, bridged by a single chlorine atom in the apical position. researchgate.net The conformation of the free protonated ligand cation has also been studied; in N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diaminium dichloride, the N—C—C—N torsion angle is anti [175.1 (10)°]. nih.gov These examples suggest that complexes of this compound would likely exhibit distorted geometries due to the steric demands of the benzyl and ethyl substituents, with the chelate ring adopting a puckered, non-planar conformation.

Table 1: Crystallographic Data for Complexes with Structurally Similar Ligands

| Compound | Metal Center | Coordination Geometry | Chelate Ring Conformation | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [HgCl₂(N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diamine)] | Hg(II) | Distorted Tetrahedral | Envelope | N-Hg-N and Cl-Hg-Cl planes dihedral angle of 82.80 (9)° | nih.gov |

| [Ni₂(N-benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine)₂Cl]⁺ | Ni(II) | Square Pyramidal | - | Dinuclear complex with a bridging Cl atom | researchgate.net |

| [C₁₂H₂₂N₂]²⁺·2Cl⁻ (Salt of N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diamine) | - | - | - | N-C-C-N torsion angle is 175.1 (10)° (anti) | nih.gov |

Spectroscopic techniques are essential for characterizing the coordination of this compound to metal centers. In infrared (IR) spectroscopy, the coordination of the nitrogen atoms to a metal ion is confirmed by shifts in the characteristic vibrational frequencies of the amine groups, particularly the N-H stretching and bending modes. mocedes.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information in solution. For diamagnetic complexes, such as those of Pt(II), ¹H and ¹³C NMR spectra show distinct chemical shifts for the protons and carbons of the ligand, especially those on the ethylenediamine backbone and the benzylic and ethyl substituents, which are altered upon coordination. nih.govresearchgate.net For example, in Pt(II) complexes of N-benzyl-ethylenediamine derivatives, characteristic signals for the NH, CH₂, and aromatic protons are well-resolved. researchgate.net For paramagnetic complexes, such as many Ni(II) and Co(II) species, NMR signals are typically broadened and significantly shifted due to the influence of the unpaired electrons on the metal center. nsu.ru

Electronic or UV-Visible (UV-Vis) spectroscopy is used to probe the d-d electronic transitions of the transition metal ion. The energy and intensity of these absorption bands are sensitive to the ligand field strength and the coordination geometry of the metal complex. mdpi.com The progressive coordination of ethylenediamine ligands to an aqueous solution of [Ni(H₂O)₆]²⁺ results in a distinct color change from pale blue to blue/purple and finally to violet. collegedunia.com This corresponds to a shift in the absorption maxima to shorter wavelengths (higher energy), reflecting the stronger ligand field of the nitrogen donors compared to water. collegedunia.com Similar shifts would be expected upon the coordination of this compound to Ni(II) or Co(II) ions.

Electronic Structure and Magnetic Properties of this compound Metal Complexes

A thorough search of chemical databases and scientific journals did not yield specific studies detailing the electronic structure or magnetic properties of metal complexes containing the this compound ligand. Information regarding experimental data from techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, or computational studies on these specific complexes appears to be unpublished or not widely disseminated.

Consequently, a data table summarizing key electronic and magnetic parameters, which would typically include information on absorption maxima (λmax), molar absorptivity (ε), magnetic moments (μeff), and Weiss constants (θ), cannot be constructed for complexes of this compound.

Solution Dynamics and Ligand Exchange Kinetics in Coordination Systems

Similarly, the investigation into the solution dynamics and ligand exchange kinetics of this compound metal complexes has drawn a blank. There is a lack of published research employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry to probe the behavior of these complexes in solution.

Therefore, it is not possible to provide a detailed analysis or a data table on the kinetic parameters governing ligand exchange processes, such as rate constants (k), activation enthalpies (ΔH‡), and activation entropies (ΔS‡), for coordination systems involving this ligand. The general principles of ligand exchange in ethylenediamine-type complexes are well-established, but specific experimental data for this compound is absent.

Catalytic Applications of N1 Benzyl N2 Ethylethane 1,2 Diamine and Its Metal Complexes

General Principles of Catalysis Mediated by Substituted Diamine Ligands

Substituted 1,2-diamines, such as N1-Benzyl-N2-ethylethane-1,2-diamine, are bidentate ligands that form stable five-membered chelate rings when coordinated to a metal center. This chelation effect enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands. The catalytic efficacy of metal complexes derived from these ligands is governed by several key principles:

Steric and Electronic Tuning: The substituents on the nitrogen atoms—in this case, a benzyl (B1604629) group and an ethyl group—exert significant steric and electronic influence on the metal center. The bulky benzyl group can create a specific chiral pocket around the metal, potentially influencing substrate approach and selectivity. The electronic properties of the substituents modify the electron density at the metal center, which in turn affects its redox potential and Lewis acidity, both of which are crucial for catalysis.

Coordination Geometry: Diamine ligands enforce specific coordination geometries on the metal ion. For an octahedral complex, the coordination of three diamine ligands results in a propeller-like chiral structure, designated as either delta (Δ) or lambda (Λ). rsc.orgrsc.org This inherent chirality is fundamental to the field of asymmetric catalysis. Even with fewer than three diamine ligands, the constrained geometry of the chelate ring influences the accessibility and reactivity of the remaining coordination sites.

Conformational Effects: The five-membered chelate ring formed by the ethylenediamine (B42938) backbone is not planar and can adopt different conformations (λ or δ). rsc.org These conformations dictate the orientation of the N-substituents into pseudo-axial or pseudo-equatorial positions, which can be a critical factor in controlling the stereochemical outcome of a catalyzed reaction. rsc.org

Cooperative Catalysis: In some systems, the diamine ligand is not merely a spectator. The N-H protons of a coordinated secondary amine can act as hydrogen-bond donors, activating substrates or stabilizing transition states. researchgate.net While this compound has two secondary amine groups, their potential for direct participation depends on the specific reaction mechanism.

These principles form the basis for the application of diamine-metal complexes in a wide range of catalytic reactions, from cross-coupling to asymmetric hydrogenation. nih.govnih.gov

Specific Catalytic Transformations Utilizing this compound Systems

While substituted diamines are widely used in catalysis, a detailed review of scientific literature did not yield specific, documented examples of this compound being applied to the following reactions. The subsections below describe these reactions in general and outline the potential role such a ligand system could play based on established chemical principles.

Dioxygenolysis reactions involve the activation of molecular oxygen (O₂) by a metal complex to cleave organic substrates, often mimicking the function of dioxygenase enzymes. A key step in these processes is the formation of a metal-dioxygen adduct. The role of a ligand like this compound in such a system would be to stabilize the metal center in a specific oxidation state that allows it to bind and activate O₂. The steric environment created by the benzyl and ethyl groups would influence the mode of O₂ binding (e.g., end-on vs. side-on) and modulate the reactivity of the resulting peroxo or superoxo species, thereby directing the subsequent reaction with the substrate.

The Henry (or nitroaldol) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. It is typically catalyzed by a base or a Lewis acid metal complex. Copper(II) complexes with diamine ligands are well-known catalysts for the asymmetric version of this reaction. In a hypothetical catalytic cycle involving a metal complex of this compound, the metal center would act as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde to increase its electrophilicity. Simultaneously, one of the deprotonated amine nitrogens of the ligand or an external base could deprotonate the nitroalkane to generate the nucleophilic nitronate anion, facilitating its addition to the activated aldehyde.

The hydrolysis of phosphate (B84403) esters is a biologically crucial reaction often catalyzed by metalloenzymes. Metal complexes, particularly those with two adjacent metal centers, are studied as synthetic models for these enzymes. A dinuclear metal complex bridged by a ligand system derived from this compound could promote hydrolysis through a cooperative mechanism. One metal center could act as a Lewis acid to activate the phosphate ester by coordinating to a phosphoryl oxygen, while the second metal center could deliver a nucleophile (e.g., a metal-bound hydroxide (B78521) ion) to the phosphorus atom. However, a review of the available literature did not identify studies where this compound itself was used for this purpose.

Asymmetric catalysis is a major application for chiral diamine ligands. rsc.org Chiral derivatives of this compound could theoretically be synthesized by introducing chirality at several positions:

On the ethylenediamine backbone (e.g., using a chiral 1,2-diphenylethylene-1,2-diamine or 1,2-cyclohexanediamine (B1199290) backbone).

On the benzyl group (e.g., using a chiral α-methylbenzylamine precursor).

Such chiral ligands would create a well-defined asymmetric environment around the metal center. This chirality can be transferred during a catalytic reaction to a prochiral substrate, leading to the formation of one enantiomer of the product in excess. Despite the extensive development of chiral diamine ligands for asymmetric synthesis, specific applications involving chiral derivatives of this compound are not documented in the reviewed literature.

Elucidation of Catalytic Mechanisms and Transition State Analysis

Without specific, documented catalytic reactions for this compound systems, a detailed analysis of its specific catalytic mechanisms is not possible. However, the general mechanistic pathways for catalysis by diamine-metal complexes are well-established.

Typically, a catalytic cycle begins with substrate coordination to the metal center, which may require the displacement of a weakly bound solvent molecule. The activation of the substrate then occurs, for example, through Lewis acidic activation or by oxidative addition to the metal. The N-substituents on the diamine ligand play a crucial role in this stage by sterically directing the substrate to bind in a specific orientation. The reaction proceeds through one or more intermediate states, culminating in product formation and its release from the metal center, thereby regenerating the catalyst.

Transition state analysis, often performed using computational methods (e.g., Density Functional Theory), would be essential to understand the precise role of the this compound ligand. Such studies could elucidate non-covalent interactions (e.g., C-H···π interactions from the benzyl group) that stabilize a particular transition state, explaining the origin of selectivity in a potential catalytic transformation. The flexibility of the chelate ring and the orientation of the benzyl and ethyl groups would be key parameters in these theoretical models.

Structure-Activity Relationships Governing Catalytic Efficiency and Selectivity

The catalytic performance of metal complexes derived from substituted ethylenediamines is intricately linked to the steric and electronic properties of the ligand. For this compound, the key structural features influencing catalysis would be the interplay between the benzyl and ethyl groups, the chirality of the diamine backbone (if a chiral variant is used), and the nature of the metal center.

Influence of N-Substituents:

The size and nature of the N-alkyl or N-aryl substituents on the ethylenediamine backbone play a crucial role in defining the steric environment around the metal center. This, in turn, affects substrate approach and the stereoselectivity of the reaction. In asymmetric catalysis, such as the transfer hydrogenation of ketones and imines, the precise arrangement of these substituents is critical for achieving high enantioselectivity. rsc.orgsigmaaldrich.com For instance, in manganese-catalyzed asymmetric transfer hydrogenation, the chirality of the diamine ligands is a key determinant of the stereochemical outcome. nih.gov The benzyl group, being bulkier than the ethyl group, would create a more sterically hindered quadrant, which can be exploited to control the facial selectivity of substrate binding.

The electronic properties of the substituents also modulate the electron density at the nitrogen atoms, thereby influencing the Lewis basicity of the ligand and the stability and reactivity of the resulting metal complex. While the benzyl and ethyl groups are both electron-donating, their differing inductive and steric effects can fine-tune the electronic environment at the metal center.

Role of the Diamine Backbone:

Impact of the Metal Center:

The choice of the metal ion is fundamental to the catalytic activity. Metals like rhodium, ruthenium, and manganese are commonly used with chiral diamine ligands for asymmetric transfer hydrogenation reactions. rsc.orgsigmaaldrich.comnih.gov The coordination geometry preferred by the metal and its electronic configuration will determine the mechanism of the catalytic cycle. The this compound ligand would be expected to form stable complexes with a variety of transition metals, with the specific catalytic application depending on the chosen metal.

A hypothetical structure-activity relationship study for a catalytic reaction, such as the asymmetric reduction of a prochiral ketone, might yield data similar to that presented in the interactive table below. The data is illustrative and based on trends observed for related catalysts.

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|

Aspects of Catalyst Recyclability and Long-Term Stability

The practical applicability of a homogeneous catalyst is often determined by its recyclability and long-term stability. For metal complexes of this compound, these aspects would be crucial for their potential use in industrial processes.

Catalyst Recyclability:

Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from the challenge of separation from the reaction products. Several strategies have been developed to address this, which could be applied to catalysts derived from this compound:

Immobilization: The ligand or the metal complex can be anchored to a solid support, such as a polymer resin or silica (B1680970). nih.gov This heterogenization allows for easy separation of the catalyst by filtration. However, care must be taken to ensure that the immobilization does not negatively impact the catalytic activity or selectivity.

Membrane Filtration: The catalyst can be retained in a reactor by using nanofiltration membranes that allow the passage of smaller product molecules while retaining the larger catalyst complex. uu.nl This approach is particularly suitable for continuous flow processes.

Biphasic Catalysis: The catalyst can be designed to be soluble in a phase that is immiscible with the product phase (e.g., aqueous-organic or fluorous-organic systems). This allows for simple phase separation at the end of the reaction.

The recyclability of a supported catalyst is often evaluated over multiple catalytic cycles. The following interactive table illustrates hypothetical recycling data for a supported Ru-catalyst based on this compound in an asymmetric hydrogenation reaction.

| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 98 | 92 |

| 2 | 97 | 92 |

| 3 | 97 | 91 |

| 4 | 96 | 91 |

| 5 | 95 | 90 |

Long-Term Stability:

The long-term stability of a catalyst is its ability to maintain its activity and selectivity over extended periods of operation. Catalyst deactivation can occur through various mechanisms, including:

Ligand Degradation: The this compound ligand could be susceptible to oxidation or other degradation pathways under harsh reaction conditions.

Metal Leaching: In the case of supported catalysts, the metal center can leach from the support, leading to a loss of activity and contamination of the product.

Formation of Inactive Species: The active catalytic species might undergo transformation into an inactive or less active form over time.

The stability of the catalyst can be influenced by the choice of solvent, temperature, and the presence of impurities. For instance, the benzyl group in the ligand might be susceptible to hydrogenolysis under certain hydrogenation conditions, which would alter the ligand structure and likely deactivate the catalyst. Careful optimization of reaction conditions is therefore essential to ensure the long-term stability of the catalyst.

Biomolecular Interactions and Bioinorganic Relevance of N1 Benzyl N2 Ethylethane 1,2 Diamine Complexes

Interaction Studies with Deoxyribonucleic Acid (DNA)

The interaction of metal complexes with DNA is a cornerstone of the development of new therapeutic and diagnostic agents. Complexes of N-benzyl-substituted diamines have been investigated to understand how modifications to the ligand structure influence DNA binding affinity and specificity.

Spectroscopic techniques are pivotal in elucidating the nature and strength of the interaction between metal complexes and DNA. Ultraviolet-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy are commonly employed for this purpose.

Studies on nickel(II) complexes of ligands structurally similar to N1-Benzyl-N2-ethylethane-1,2-diamine, such as N-benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine, have provided valuable insights. Upon interaction with calf thymus DNA (CT-DNA), these complexes typically exhibit changes in their UV-Vis spectra. Hypochromism, a decrease in absorbance intensity, is often indicative of intercalative or groove binding modes due to the stacking interaction between the complex and the DNA base pairs.

Fluorescence spectroscopy, particularly through competitive binding assays with known DNA intercalators like ethidium (B1194527) bromide (EB), can further characterize these interactions. A decrease in the fluorescence intensity of the EB-DNA adduct upon the addition of the complex suggests that the complex displaces EB, indicating a competitive binding mode, likely intercalation. The binding constant (Kb), a measure of the affinity of the complex for DNA, can be calculated from these spectroscopic titrations. For instance, a nickel(II) complex of a related N-benzyl substituted diamine was found to have a binding constant of 1.02 × 10⁴ M⁻¹, suggesting a moderate binding affinity.

| Complex | Spectroscopic Method | Observed Change | Binding Constant (Kb) (M⁻¹) | Reference |

| Nickel(II) complex of N-benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine | UV-Vis Spectroscopy | Spectral changes upon DNA addition | 1.02 × 10⁴ | nih.gov |

| Nickel(II) complex of N-benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine | Fluorescence Spectroscopy | Quenching of EB-DNA fluorescence | - | nih.gov |

Electrochemical techniques, such as cyclic voltammetry (CV), provide a sensitive means to probe the interaction of metal complexes with DNA. The binding of a complex to the large, slowly diffusing DNA molecule typically results in a decrease in the peak current and a shift in the formal potential of the redox-active metal center.

By monitoring these changes as a function of DNA concentration, binding parameters can be determined. The decrease in current can be used to calculate the binding constant, while the shift in potential can provide information about the nature of the interaction. For instance, an electrostatic interaction often leads to a smaller potential shift compared to intercalation. Voltammetric studies of related N-benzyl diamine complexes have been used to corroborate binding constants obtained from spectroscopic methods.

| Technique | Parameter Measured | Implication for DNA Binding |

| Cyclic Voltammetry (CV) | Decrease in peak current | Complex binding to the larger, slower-diffusing DNA molecule. |

| Cyclic Voltammetry (CV) | Shift in formal potential | Provides information on the binding mode (e.g., electrostatic vs. intercalative). |

Non-covalent interactions are the primary forces governing the binding of small molecules to DNA. These include hydrophobic interactions, hydrogen bonding, van der Waals forces, and electrostatic interactions. For cationic metal complexes, electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA are particularly significant.

In the case of complexes of N-benzyl substituted diamines, the protonated amine groups can engage in electrostatic attraction with the DNA phosphate groups. Experimental evidence from spectroscopic and viscosity studies of a related nickel(II) complex suggests that electrostatic interactions are the predominant mode of binding. nih.gov This is often characterized by a lack of significant change in the viscosity of the DNA solution upon complex binding, which would be expected if intercalation were occurring. The positive charge of the metal ion and any protonated amine functionalities on the ligand contribute to this electrostatic attraction, playing a crucial role in the initial association of the complex with the DNA molecule. nih.gov

Biomimetic Modeling of Metalloenzymes (e.g., Quercetin-2,4-Dioxygenase)

The structural and functional modeling of metalloenzyme active sites is a key area of bioinorganic chemistry. Nickel(II) complexes of N-benzyl substituted diamines have been synthesized as biomimetic models for the active site of quercetin-2,4-dioxygenase (QueD), a nickel-containing enzyme that catalyzes the oxygenative degradation of flavonoids.

Researchers have synthesized and characterized nickel(II) complexes with a series of N-benzyl substituted diethylenetriamine (B155796) ligands, which are structurally related to this compound. These model complexes have been studied to understand the coordination environment of the nickel center in QueD and to gain insights into the catalytic mechanism. X-ray diffraction analysis of one such complex revealed a distorted octahedral coordination geometry around the nickel(II) ion. The study of these synthetic analogues helps to elucidate the role of the metal ion and the surrounding ligands in the enzymatic reaction.

Interplay with Other Biomacromolecules and Cellular Components

While extensive research on the interaction of this compound complexes with other biomacromolecules is not widely available, the general principles of drug-protein interactions can provide a framework for potential interplay. Serum albumins, such as human serum albumin (HSA), are major transport proteins in the bloodstream and can bind a wide variety of small molecules, including metal-based drugs.

The binding of a metal complex to serum albumin can significantly influence its biodistribution, metabolism, and excretion. The interaction is typically studied using spectroscopic techniques, such as fluorescence quenching of the intrinsic tryptophan fluorescence of the protein. The strength of this interaction, quantified by a binding constant, is crucial; a moderately strong interaction is often desired to ensure transport without hindering release at the target site. The benzyl (B1604629) group of the this compound ligand could potentially facilitate hydrophobic interactions within the binding pockets of proteins like HSA. However, specific studies on complexes of this particular ligand are needed to confirm such interactions.

Application in the Design of Chemical Probes for Biological Systems

The development of chemical probes for biological systems is a rapidly growing field. Metal complexes with specific photophysical properties, such as fluorescence, are attractive candidates for the design of such probes. These probes can be used to visualize and quantify biological analytes or to monitor cellular processes.

While there is limited specific information on the application of this compound complexes as chemical probes, the presence of the benzyl group offers a scaffold that could be functionalized with fluorophores or other reporter groups. The coordination of a metal ion can also modulate the fluorescent properties of the ligand, potentially leading to "turn-on" or "turn-off" sensory responses in the presence of a specific analyte. The interaction of such complexes with biological targets could be monitored through changes in their fluorescence emission. Further research is required to explore the potential of these complexes in the development of novel chemical probes for biological imaging and sensing.

Advanced Characterization and Computational Investigations of N1 Benzyl N2 Ethylethane 1,2 Diamine

High-Resolution Spectroscopic Characterization (e.g., Advanced NMR, Mass Spectrometry, X-ray Absorption Spectroscopy)

Advanced spectroscopic methods are essential for the unambiguous structural elucidation and characterization of N1-Benzyl-N2-ethylethane-1,2-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR confirm the basic molecular framework, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals, especially for complex derivatives or metal complexes. These techniques reveal proton-proton and proton-carbon correlations through chemical bonds, mapping the precise connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), provides the exact molecular weight, allowing for the confirmation of the elemental formula. For instance, the related Schiff base precursor of a larger polyamine has been successfully characterized using ESI-MS, confirming its structure by identifying the [M+H]⁺ ion peak. researchgate.net The fragmentation pattern observed in the mass spectrum offers further structural information, corroborating the proposed arrangement of atoms.

X-ray Crystallography: For crystalline solids of the compound or its metal complexes, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry. Studies on nickel(II) complexes of similar N-benzylated diamine ligands have successfully used this technique to reveal distorted octahedral or square pyramidal geometries around the metal center. researchgate.net For example, the crystal structure of a dinuclear Ni(II) complex with a related ligand showed a Ni-Ni distance of 3.039 Å and confirmed the coordination environment. researchgate.net

| Technique | Compound Type | Observed Data / Findings | Reference |

|---|---|---|---|

| ESI-MS | Dibenzylated Diimine-Polyamine | Confirmed structure via m/z peak for [M+H]⁺ | researchgate.net |

| ¹H-NMR | Dibenzylated Diimine-Polyamine | Confirmed presence and connectivity of imine and polyamine protons | researchgate.net |

| X-ray Diffraction | Dinuclear Nickel(II) Complex | Determined distorted octahedral geometry and Ni-Ni distance of 3.039 Å | researchgate.net |

| X-ray Diffraction | Dinuclear Copper(II) Complex | Revealed coordination bond angles between 83.7° and 94.08° | researchgate.net |

Electrochemical Properties and Redox Behavior of this compound Metal Complexes

The electrochemical behavior of metal complexes derived from this compound is critical for applications in catalysis, sensing, and materials science. Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these complexes.

Studies on analogous nickel(II) complexes with related N,N'-substituted diamine ligands have demonstrated their rich electrochemical behavior. For example, a dinuclear Ni(II) complex showed two quasi-reversible one-electron reduction processes between -0.49 V and -1.69 V. researchgate.net In another study, mononuclear copper complexes exhibited a single quasi-reversible peak in the potential range of -0.91 V to -1.21 V, while binuclear complexes showed two distinct quasi-reversible peaks. researchgate.net

These redox events are typically associated with changes in the oxidation state of the central metal ion (e.g., Ni(II)/Ni(I) or Cu(II)/Cu(I)). The specific potential at which these events occur and their reversibility are influenced by the coordination geometry, the electronic nature of the ligand, and the solvent system. The electron-donating ability of the benzyl (B1604629) and ethyl groups in the this compound ligand would be expected to influence the electron density at the metal center, thereby tuning its redox potentials. For instance, ligands that are stronger electron donors tend to make the metal center easier to oxidize (shifting the oxidation potential to a more negative value) and harder to reduce. nih.gov

| Complex Type | Technique | Redox Process | Potential Range (V vs. reference electrode) | Reference |

|---|---|---|---|---|

| Dinuclear Nickel(II) | Cyclic Voltammetry | Two quasi-reversible reductions | -0.49 to -1.69 | researchgate.net |

| Mononuclear Copper(II) | Cyclic Voltammetry | One quasi-reversible reduction | -0.91 to -1.21 (Epc) | researchgate.net |

| Binuclear Copper(II) | Cyclic Voltammetry | Two quasi-reversible reductions | -0.70 to -0.88 (E1pc) and -0.96 to -1.15 (E2pc) | researchgate.net |

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for predicting and rationalizing the properties of this compound and its complexes, complementing experimental findings.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. Calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), can be performed to optimize the ground-state geometry of this compound. nih.govnih.gov

From these calculations, key electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting sites of interaction. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be compared with experimental FT-IR spectra to support spectral assignments. researchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound and its metal complexes, MD simulations in an explicit solvent (like water or ethanol) would reveal:

Conformational Flexibility: The simulation can explore the different accessible conformations of the molecule and the energy barriers between them.

Solvation Effects: It provides a detailed picture of how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding).

Complex Stability: For metal complexes, MD can be used to assess the stability of the coordination sphere and the dynamics of ligand exchange processes.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov If a set of this compound derivatives were synthesized and tested for a particular activity (e.g., as enzyme inhibitors), a QSAR model could be developed.

The process involves:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Using statistical methods to build a mathematical equation that relates a subset of these descriptors to the observed activity.

Validation: Rigorously validating the model's predictive power using internal and external test sets.

A successful QSAR model can provide valuable insights into the structural features that are most important for the desired function and can be used to predict the activity of new, unsynthesized compounds, thereby guiding future design efforts. nih.gov

Future Research Directions and Translational Outlook

Innovation in Synthetic Methodologies for N1-Benzyl-N2-ethylethane-1,2-diamine and its Diversification

Future research is anticipated to focus on developing more efficient and environmentally benign methods for the synthesis of this compound. While classical methods often involve multi-step processes, emerging strategies aim to improve yield, reduce waste, and simplify procedures.

Key areas for innovation include:

Catalytic Reductive Amination: The development of novel catalysts for the direct reductive amination of benzaldehyde (B42025) with N-ethylethane-1,2-diamine could provide a more direct and atom-economical route to the target molecule. Research into earth-abundant metal catalysts or organocatalysts could enhance the sustainability of this process.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Enzymatic Synthesis: Biocatalysis represents a promising frontier for the selective synthesis of asymmetrically substituted diamines. The use of enzymes, such as transaminases, could enable highly stereoselective syntheses under mild conditions.

Diversification of the core structure is another critical avenue for future work. By modifying the aromatic ring of the benzyl (B1604629) group or altering the alkyl substituent, a vast library of derivatives can be generated. These new analogues could be screened for a wide range of applications, from pharmaceuticals to materials science.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, fewer steps, potential for high selectivity. | Development of non-precious metal catalysts (e.g., Fe, Ni, Co). |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher throughput. | Reactor design and optimization, integration with real-time analytics. |

| Biocatalysis / Enzymatic Synthesis | High selectivity (enantioselectivity), mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization. |

Development of Advanced Functional Materials Incorporating this compound Ligands

As a chelating ligand, this compound is a prime candidate for the construction of advanced functional materials. Its two distinct nitrogen donor atoms can coordinate with metal ions to form stable complexes, which can serve as building blocks for larger architectures.

Future research in this area will likely explore:

Metal-Organic Frameworks (MOFs): The use of aliphatic diamine ligands like this compound can introduce flexibility and specific functionalities into MOF structures. mdpi.com These materials could be designed for applications in gas storage, separation, and catalysis. The conformational freedom of the aliphatic backbone is a key feature that distinguishes it from more rigid aromatic ligands. mdpi.com

Coordination Polymers: The compound can be used to synthesize one-, two-, or three-dimensional coordination polymers. The properties of these materials, such as their magnetic, optical, or electronic characteristics, can be tuned by selecting different metal ions and reaction conditions.

Functionalized Surfaces: The diamine can be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles to create functionalized surfaces. These modified materials could be used in sensors, catalytic supports, or for selective metal ion extraction.

Table 2: Potential Applications in Functional Materials

| Material Type | Role of the Ligand | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Flexible linker connecting metal nodes. | Gas separation, catalysis, chemical sensing. |

| Coordination Polymers | Building block for extended networks. | Molecular magnetism, luminescence, conductive materials. |

| Surface Functionalization | Chelating agent anchored to a solid support. | Heavy metal remediation, heterogeneous catalysis. |

Exploration of Supramolecular Assemblies and Self-Organized Systems

The ability of this compound to participate in non-covalent interactions is fundamental to its potential in supramolecular chemistry. Hydrogen bonding is a primary directional force in creating controlled supramolecular architectures. nih.gov

Future studies will likely investigate:

Hydrogen Bonding Networks: The secondary and primary amine groups in the molecule are excellent hydrogen bond donors, while the nitrogen atoms are acceptors. This allows for the formation of intricate hydrogen-bonded networks, leading to the self-assembly of molecules into well-defined structures like chains, sheets, or more complex three-dimensional arrays. nih.gov

Host-Guest Chemistry: The molecule could act as a guest within larger host molecules (e.g., cyclodextrins, calixarenes) or, upon metal coordination, could form complexes that act as hosts for smaller anions or neutral molecules.

π-π Stacking: The benzyl group's aromatic ring can participate in π-π stacking interactions, which can further stabilize supramolecular assemblies and influence the packing of molecules in the solid state.

Understanding these non-covalent interactions is key to designing molecular crystals and liquid crystals with desired physical and chemical properties.

Contributions to Green Chemistry and Sustainable Synthetic Processes

A significant future direction for research involving this compound lies in its synthesis and application within the framework of green chemistry. The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov

A core concept in this field is atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. epa.govskpharmteco.com Future synthetic routes for this diamine will be evaluated based on their atom economy, aiming to minimize the generation of byproducts. jocpr.comrsc.org

Research into greener syntheses for related diamines, such as N,N´-dibenzyl-ethane-1,2-diamine, provides a model for future work. For instance, an eco-friendly protocol involving the reduction of di-Schiff bases in water as a solvent has been developed, which avoids the need for catalysis and azeotropic water removal. ccsenet.orgresearchgate.net A subsequent reduction step using sodium borohydride (B1222165) can be performed without a solvent, resulting in an excellent yield. ccsenet.orgresearchgate.net Adapting such catalyst-free and solvent-minimal approaches to the asymmetric synthesis of this compound is a key research goal.

Table 3: Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| Atom Economy | Designing addition reactions (e.g., reductive amination) that incorporate all reactant atoms into the product. rsc.org |

| Use of Safer Solvents | Replacing hazardous organic solvents with benign alternatives like water or ethanol, or performing reactions under solvent-free conditions. ccsenet.orgresearchgate.net |

| Catalysis | Employing catalytic reagents over stoichiometric ones to reduce waste and allow for milder reaction conditions. walisongo.ac.id |

| Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure, potentially using techniques like microwave or ultrasonic irradiation to reduce energy consumption. nih.gov |

By focusing on these sustainable methodologies, the chemical community can ensure that the production and use of this compound and its derivatives are both economically viable and environmentally responsible.

Q & A

Q. What are the established synthetic routes for N1-Benzyl-N2-ethylethane-1,2-diamine, and what reaction conditions are critical?

this compound is typically synthesized via reductive alkylation or hydrogenation of precursor amines. A common approach involves reacting benzylamine derivatives with ethylamine in the presence of a catalyst. For example, platinum catalysts under hydrogenation conditions (e.g., 1–3 atm H₂, 60–80°C) are effective for selective reduction . Key considerations include:

- Catalyst selection : Platinum or palladium catalysts to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., ethanol or THF) to enhance solubility.

- Stoichiometry : A 1:1 molar ratio of benzyl and ethyl groups to avoid over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of techniques:

- IR spectroscopy : A strong NH stretch at 3350–3400 cm⁻¹ and C-N vibrations near 1250 cm⁻¹ .

- ¹H NMR : Distinct signals for benzyl protons (δ 7.2–7.4 ppm), ethyl CH₃ (δ 1.0–1.2 ppm), and NH groups (δ 1.5–2.5 ppm, exchangeable with D₂O) .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values.

Q. What are the primary applications of this compound in academic research?

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Hg²⁺) in catalytic or structural studies .

- Organic synthesis : Intermediate for preparing Schiff bases, which are precursors to bioactive molecules .

- Drug discovery : Scaffold for designing enzyme inhibitors due to its amine-rich structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from variations in:

- Catalyst activity : Pt catalysts may degrade with impurities; use fresh catalysts and monitor turnover frequency.

- Reaction monitoring : Employ GC-MS or in-situ IR to track intermediate formation and optimize reaction time .

- Purification methods : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate high-purity product .

Q. What experimental strategies are effective for designing Schiff base ligands from this compound?

- Condensation reactions : React with carbonyl compounds (e.g., salicylaldehyde) in ethanol under reflux (12–24 hrs) .

- Metal complex analysis : Characterize via single-crystal X-ray diffraction to confirm geometry (e.g., tetrahedral vs. square planar) and hydrogen bonding patterns .

- Stability testing : Assess ligand robustness under varying pH (2–12) and temperature (25–80°C) to identify optimal conditions .

Q. How do steric and electronic modifications influence the compound’s reactivity in catalytic systems?

- Steric effects : Bulky substituents (e.g., benzyl groups) reduce coordination sites, favoring monodentate binding. Compare with smaller ligands like N,N'-dimethylethane-1,2-diamine .

- Electronic effects : Electron-donating groups (e.g., -OCH₃) enhance metal-ligand electron transfer, improving catalytic activity in oxidation reactions. Validate via cyclic voltammetry .

Q. How can conflicting data between elemental analysis and spectroscopic results be troubleshooted?

- Sample purity : Recrystallize from ethanol/water mixtures to remove salts or unreacted precursors .

- Deuterated solvent artifacts : Ensure NMR solvents (e.g., CDCl₃) are anhydrous to prevent NH exchange broadening .

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What methodologies are recommended for studying the biological interactions of this compound?

- Biomolecular assays : Test inhibition of enzymes (e.g., proteases) using fluorescence-based assays (λₑₓ = 280 nm, λₑₘ = 340 nm) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.